molecular formula C16H19NO5S B2731776 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1448139-40-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2731776
CAS No.: 1448139-40-9
M. Wt: 337.39
InChI Key: ZJOJIDYXJBWHPT-HWKANZROSA-N
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Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone scaffold. Such structural features are critical for biological activity, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-methylsulfonylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-23(19,20)13-6-8-17(9-7-13)16(18)5-3-12-2-4-14-15(10-12)22-11-21-14/h2-5,10,13H,6-9,11H2,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOJIDYXJBWHPT-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one is a synthetic derivative that incorporates both a benzo[d][1,3]dioxole moiety and a piperidine ring. This structure suggests potential biological activities, particularly in the realm of anticancer and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for the compound is C18H20N2O4S. It features a conjugated double bond system which is characteristic of many biologically active compounds. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the benzo[d][1,3]dioxole moiety.

Anticancer Activity

Research indicates that compounds containing benzo[d][1,3]dioxole structures exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundHepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienehydrazideMCF74.52

These findings suggest that this compound could possess similar or enhanced anticancer activity when compared to established chemotherapeutics like doxorubicin.

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
  • Apoptosis Induction : Studies using annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins such as Bax and Bcl-2 .

Neuropharmacological Effects

The incorporation of a piperidine ring suggests potential neuropharmacological applications. Piperidine derivatives have been studied for their effects on neurotransmitter systems and their potential use in treating neurological disorders.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antitumor Activity : A study on bis-benzo[d][1,3]dioxol-based compounds revealed strong antitumor activity against HepG2 and HCT116 cell lines with IC50 values significantly lower than standard drugs .
  • Molecular Docking Studies : Molecular docking studies suggest that compounds with similar structures effectively bind to targets involved in cancer progression, indicating potential for further development as therapeutic agents .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry. For instance, the related compound (E)-1-(benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one was synthesized through cross-aldol condensation, highlighting similar synthetic pathways that may be applicable to our compound of interest .

Biological Activities

Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For example, derivatives containing sulfonamide groups have been shown to possess anticancer properties by targeting specific signaling pathways involved in tumor growth . The presence of the benzo[d][1,3]dioxole moiety is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Neuropharmacological Effects
Compounds that share structural similarities with this compound have been evaluated for their effects on neurotransmitter transporters. For instance, piperidine derivatives have shown high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating neurodegenerative diseases or mood disorders .

Case Studies

Case Study 1: Antitumor Activity
A study involving sulfonamide derivatives demonstrated their effectiveness against various cancer cell lines. The compounds were shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may exhibit similar properties due to its structural components .

Case Study 2: Neurotransmitter Modulation
In vitro studies on piperidine derivatives revealed their capacity to inhibit the reuptake of dopamine and norepinephrine. These findings underscore the potential of this compound as a candidate for developing treatments for psychiatric disorders by enhancing synaptic levels of these neurotransmitters .

Comparison with Similar Compounds

Substituent Variations in Piperidine/Piperazine Moieties

The methylsulfonyl group distinguishes the target compound from analogs with alternative substituents:

Compound Name Substituent on Piperidine/Piperazine Key Properties
Target Compound 4-(Methylsulfonyl)piperidin-1-yl High polarity (sulfonyl group); potential for H-bonding and improved solubility
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one () 4-Phenylpiperazin-1-yl Increased lipophilicity (logP ~2.4–2.8); aromatic π-π interactions
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one () Piperidin-1-yl (no substituent) Lower polarity (logP 2.44); reduced steric hindrance
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-propen-1-one () 4-(Benzodioxolylmethyl)piperazino Bulky substituent; may enhance binding to hydrophobic pockets

Key Insight : The methylsulfonyl group in the target compound likely enhances aqueous solubility compared to phenyl or unsubstituted piperidine analogs but may reduce membrane permeability due to increased polarity.

Physicochemical Properties

Data from and highlight critical differences:

Property Target Compound (Est.) (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one Bichalcone Analogs ()
Molecular Weight ~333.4 g/mol 259.3 g/mol 600–650 g/mol (e.g., Compound 12)
logP (Calculated) ~1.8–2.2 2.44 3.5–4.0 (chlorinated analogs)
Hydrogen Bond Acceptors 5 3 8–10 (multiple carbonyl groups)

Implications : Lower molecular weight and logP of the target compound may favor pharmacokinetic profiles compared to bulkier bichalcone derivatives.

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